Norfluoxetine hydrochloride

Description

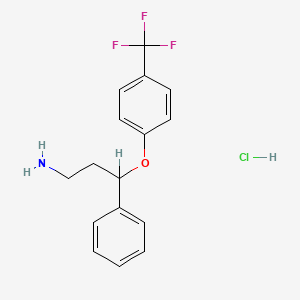

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16F3NO.ClH/c17-16(18,19)13-6-8-14(9-7-13)21-15(10-11-20)12-4-2-1-3-5-12;/h1-9,15H,10-11,20H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMTWWEPBGGXBTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCN)OC2=CC=C(C=C2)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

56161-73-0 (Parent) | |

| Record name | Norfluoxetine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057226683 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30972680 | |

| Record name | 3-Phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30972680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57226-68-3 | |

| Record name | Norfluoxetine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057226683 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30972680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 57226-68-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Norfluoxetine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norfluoxetine, the primary active metabolite of the widely prescribed antidepressant fluoxetine (Prozac®), is a potent and selective serotonin reuptake inhibitor (SSRI) in its own right. Its significant pharmacological activity and distinct pharmacokinetic profile compared to its parent compound make the targeted synthesis of norfluoxetine hydrochloride a topic of considerable interest in medicinal chemistry and drug development. This technical guide provides a detailed overview of the core synthetic pathways for this compound, presenting quantitative data, experimental protocols, and visual representations of the chemical transformations.

This compound, chemically named γ-[4-(trifluoromethyl)phenoxy]-benzenepropanamine hydrochloride, is formed in vivo through the N-demethylation of fluoxetine, a process primarily mediated by cytochrome P450 enzymes, including CYP2D6, CYP2C19, CYP2C9, CYP3A4, and CYP3A5.[1][2][3] This document, however, focuses on the chemical synthesis of norfluoxetine, exploring various methodologies that have been developed to achieve this, including enantioselective approaches to obtain specific stereoisomers.

Synthetic Pathways

Several distinct synthetic strategies for this compound have been reported in the scientific and patent literature. These routes can be broadly categorized by their starting materials and key chemical transformations. This guide will detail the following prominent pathways:

-

Synthesis starting from 3-Chloropropiophenone: A common and versatile approach.

-

Enantioselective Synthesis via Sharpless Asymmetric Dihydroxylation: A method to produce enantiomerically pure norfluoxetine.

-

Synthesis involving Hofmann Rearrangement: A pathway that introduces the amine functionality through a key rearrangement reaction.

-

Synthesis via Von Braun Degradation: A classic method for the N-demethylation of a precursor amine.

Pathway 1: Synthesis Starting from 3-Chloropropiophenone

This pathway is a frequently cited method for the synthesis of fluoxetine and its analogues, which can be adapted for the production of norfluoxetine. The general strategy involves the formation of an amino alcohol intermediate, followed by an etherification reaction.

Experimental Protocol

Step 1: Amination of 3-Chloropropiophenone

An initial SN2 reaction between 3-chloropropiophenone and an amine is performed. For the synthesis of a norfluoxetine precursor, an N-protected amine or ammonia could be used. A more direct route to a fluoxetine precursor involves methylamine.[4]

-

Reaction: 3-Chloropropiophenone is reacted with methylamine to yield 3-(methylamino)-1-phenylpropan-1-one.[4]

-

Reagents and Conditions: Detailed conditions often involve reacting 3-chloropropiophenone with an excess of methylamine in a suitable solvent.[4]

Step 2: Reduction of the Ketone

The resulting aminoketone is then reduced to the corresponding amino alcohol.

-

Reaction: 3-(Methylamino)-1-phenylpropan-1-one is reduced to α-[2-(methylamino)ethyl]benzyl alcohol.

-

Reducing Agent: Sodium borohydride (NaBH₄) is a commonly used reducing agent for this transformation.[4]

-

Solvent: The reaction is typically carried out in an alcoholic solvent such as methanol.[4]

Step 3: Etherification

The amino alcohol is then reacted with a substituted benzene ring to form the characteristic ether linkage of norfluoxetine.

-

Reaction: The α-[2-(amino)ethyl]benzyl alcohol intermediate is reacted with 4-chlorobenzotrifluoride.

-

Base and Solvent: A strong base such as sodium hydride (NaH) is used to deprotonate the alcohol, and the reaction is conducted in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[5]

Step 4: Demethylation (if starting from a fluoxetine precursor)

If the synthesis proceeds through a fluoxetine intermediate (N-methylated), a final demethylation step is required to yield norfluoxetine.

-

Reaction: N-demethylation of fluoxetine.

-

Reagents: Classic methods like the Von Braun reaction using cyanogen bromide (CNBr) followed by hydrolysis can be employed.[6]

Quantitative Data Summary

| Step | Starting Material | Key Reagents | Product | Yield (%) | Reference |

| 1 & 2 | 3-Chloropropiophenone | 1. Methylamine 2. NaBH₄ | α-[2-(Methylamino)ethyl]benzyl alcohol | Not specified | [4] |

| 3 | α-[2-(Methylamino)ethyl]benzyl alcohol | 4-Chlorobenzotrifluoride, NaH | Fluoxetine | Not specified | [5] |

| 4 | Fluoxetine | CNBr, then hydrolysis | Norfluoxetine | Not specified | [6] |

Note: Specific yields for each step in a continuous synthesis of norfluoxetine via this exact pathway are not consolidated in the reviewed literature. The table represents a composite of reported transformations.

Logical Relationship Diagram

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Process for the preparation of fluoxetine hydrochloride - Patent 0380924 [data.epo.org]

- 4. Fluoxetine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 5. scielo.br [scielo.br]

- 6. chemistry.wilkes.edu [chemistry.wilkes.edu]

An In-depth Technical Guide to the Pharmacological Profile of Norfluoxetine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norfluoxetine, the primary active metabolite of the widely prescribed antidepressant fluoxetine, plays a crucial role in the overall therapeutic efficacy and long-lasting action of its parent drug. As a potent and selective serotonin reuptake inhibitor (SSRI), norfluoxetine hydrochloride exhibits a complex pharmacological profile characterized by high affinity for the serotonin transporter (SERT), a prolonged elimination half-life, and significant interactions with cytochrome P450 (CYP) enzymes. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, pharmacokinetics, and pharmacodynamics. Detailed experimental protocols for key assays and visualizations of relevant biological pathways and workflows are presented to support further research and drug development efforts in the field of neuropsychopharmacology.

Mechanism of Action

This compound's primary mechanism of action is the selective inhibition of the presynaptic serotonin transporter (SERT).[1][2] This inhibition leads to an increase in the concentration of serotonin (5-hydroxytryptamine, 5-HT) in the synaptic cleft, thereby enhancing serotonergic neurotransmission.[3] The S-enantiomer of norfluoxetine is significantly more potent in this regard than the R-enantiomer.

Serotonin Transporter (SERT) Inhibition

Norfluoxetine binds with high affinity to SERT, blocking the reuptake of serotonin from the synapse back into the presynaptic neuron. This action prolongs the duration of serotonin in the synaptic cleft, allowing for increased stimulation of postsynaptic serotonin receptors.

References

- 1. Comparison of norfluoxetine enantiomers as serotonin uptake inhibitors in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Norfluoxetine enantiomers as inhibitors of serotonin uptake in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Enantiomers of Norfluoxetine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norfluoxetine is the primary active metabolite of the widely prescribed selective serotonin reuptake inhibitor (SSRI), fluoxetine. As fluoxetine is administered as a racemic mixture, its metabolism results in the formation of two enantiomers of norfluoxetine: (S)-norfluoxetine and (R)-norfluoxetine. These enantiomers exhibit significant differences in their pharmacological activity and pharmacokinetic profiles, making their individual characterization crucial for understanding the overall therapeutic effects and potential side effects of fluoxetine treatment. This guide provides a comprehensive overview of the chemical structures, quantitative pharmacological data, and experimental protocols related to the enantiomers of norfluoxetine hydrochloride.

Chemical Structures

The chemical structures of the (R)- and (S)-enantiomers of this compound are presented below. The stereochemistry at the chiral center dictates the spatial arrangement of the phenyl and phenoxy groups, leading to distinct pharmacological properties.

(S)-Norfluoxetine Hydrochloride

-

IUPAC Name: (3S)-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine hydrochloride[1]

-

Chemical Formula: C₁₆H₁₇ClF₃NO[1]

-

SMILES: Cl.NCC--INVALID-LINK--C1=CC=CC=C1[1]

-

InChI Key: GMTWWEPBGGXBTO-RSAXXLAASA-N[1]

(R)-Norfluoxetine Hydrochloride

-

IUPAC Name: (3R)-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine[3][4]

-

Molecular Weight: 295.30 g/mol (free base)[4]

-

SMILES: NCCC--INVALID-LINK--OC2=CC=C(C=C2)C(F)(F)F

-

InChI Key: WIQRCHMSJFFONW-UHFFFAOYSA-N (free base)

Quantitative Pharmacological Data

The enantiomers of norfluoxetine display marked differences in their potency as serotonin reuptake inhibitors and their interaction with metabolic enzymes.

Table 1: Serotonin Reuptake Inhibition[5][6][7]

| Enantiomer | Parameter | Value | Notes |

| (S)-Norfluoxetine | pKi | 7.86[5][6][7] | Inhibition of serotonin (5-HT) uptake.[5][6] |

| Ki | 14 nM[5][6] | ||

| ED₅₀ (i.p., rats) | 3 mg/kg[5][6] | Ex vivo inhibition of 5-HT uptake.[5][6] | |

| ED₅₀ (s.c., rats) | 4.7 mg/kg[5][6] | Ex vivo inhibition of 5-HT uptake.[5][6] | |

| ED₅₀ (oral, rats) | 9 mg/kg[5][6] | Ex vivo inhibition of 5-HT uptake.[5][6] | |

| ED₅₀ (i.p., mice) | 0.82 mg/kg[8] | Antagonism of p-chloroamphetamine-induced serotonin depletion.[8] | |

| (R)-Norfluoxetine | pKi | 6.51[7] | Inhibition of serotonin (5-HT) uptake.[7] |

| Ki | ~308 nM (22 times less potent than S-enantiomer)[5][6] | ||

| ED₅₀ (i.p., rats) | > 20 mg/kg[5][6][8] | Ex vivo inhibition of 5-HT uptake.[5][6][8] | |

| ED₅₀ (i.p., mice) | 8.3 mg/kg[8] | Antagonism of p-chloroamphetamine-induced serotonin depletion.[8] |

(S)-norfluoxetine is significantly more potent than (R)-norfluoxetine as a serotonin reuptake inhibitor, with some studies indicating a 20-fold difference in potency.[9][10][11]

Table 2: Inhibition of Cytochrome P450 2D6 (CYP2D6)[12]

| Enantiomer | Parameter | Value (µM) |

| (S)-Norfluoxetine | Ki | 0.31 ± 0.04 |

| (R)-Norfluoxetine | Ki | 1.48 ± 0.27 |

Both enantiomers are potent inhibitors of CYP2D6, a key enzyme in drug metabolism.

Metabolic Pathway

Fluoxetine is metabolized in the liver to norfluoxetine primarily by cytochrome P450 enzymes. This metabolic process is stereoselective.

Caption: Metabolic pathway of fluoxetine to its norfluoxetine enantiomers.

In vitro studies suggest that CYP2D6 is the primary enzyme responsible for the formation of (S)-norfluoxetine, while the formation of (R)-norfluoxetine is mediated by both CYP2D6 and CYP2C9.[12]

Experimental Protocols

Enantioselective Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol outlines a general method for the simultaneous quantification of fluoxetine and norfluoxetine enantiomers in plasma samples.

1. Sample Preparation (Protein Precipitation)

-

To 200 µL of plasma, add an internal standard solution.

-

Add 600 µL of acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions

-

Column: Chirobiotic V column or similar chiral stationary phase.

-

Mobile Phase: A mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium acetate or formic acid) in an isocratic or gradient elution. The exact composition should be optimized for the specific column and analytes.

-

Flow Rate: Typically 0.2-0.5 mL/min.

-

Column Temperature: Maintained at a constant temperature (e.g., 25°C) to ensure reproducibility.

3. Mass Spectrometric Detection

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

(S)- and (R)-Fluoxetine: Precursor ion (m/z) -> Product ion (m/z)

-

(S)- and (R)-Norfluoxetine: Precursor ion (m/z) -> Product ion (m/z)

-

Internal Standard: Precursor ion (m/z) -> Product ion (m/z)

-

Specific m/z values will depend on the instrument and should be determined by direct infusion of standards.

-

Workflow for Chiral Separation and Analysis

Caption: Workflow for the analysis of norfluoxetine enantiomers in plasma.

Conclusion

The stereochemistry of norfluoxetine plays a critical role in its pharmacological activity. The (S)-enantiomer is the more potent inhibitor of serotonin reuptake and is therefore the major contributor to the therapeutic effects of fluoxetine's active metabolite. A thorough understanding of the distinct properties of each enantiomer is essential for the development of more refined therapeutic strategies and for the accurate interpretation of clinical pharmacokinetic and pharmacodynamic data. The experimental protocols provided herein offer a foundation for the reliable and accurate quantification of these important analytes in biological matrices.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. medkoo.com [medkoo.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. (R)-Norfluoxetine | C16H16F3NO | CID 9797657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Norfluoxetine enantiomers as inhibitors of serotonin uptake in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [PDF] Norfluoxetine Enantiomers as Inhibitors of Serotonin Uptake in Rat Brain | Semantic Scholar [semanticscholar.org]

- 7. glpbio.com [glpbio.com]

- 8. Comparison of norfluoxetine enantiomers as serotonin uptake inhibitors in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Pharmacokinetics and Pharmacodynamics: A Comprehensive Analysis of the Absorption, Distribution, Metabolism, and Excretion of Psychiatric Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

basic biological effects of norfluoxetine hydrochloride

An In-depth Technical Guide on the Core Biological Effects of Norfluoxetine Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Norfluoxetine is the primary and only identified active metabolite of fluoxetine, a widely prescribed selective serotonin reuptake inhibitor (SSRI). Formed through N-demethylation of fluoxetine in the liver, norfluoxetine is not merely a byproduct but a significant contributor to the overall pharmacological and therapeutic profile of its parent drug. Its biological effects are characterized by a potent and selective inhibition of the serotonin transporter (SERT), a long elimination half-life that extends the duration of action, and significant interactions with metabolic enzymes, particularly cytochrome P450 isoforms. This document provides a comprehensive overview of the core biological effects of norfluoxetine, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanisms and metabolic pathways.

Pharmacodynamics

The pharmacodynamic profile of norfluoxetine is primarily defined by its high-affinity interaction with the serotonin transporter, though it possesses other notable biological activities.

Primary Mechanism of Action: Serotonin Reuptake Inhibition

Norfluoxetine is a potent and selective serotonin reuptake inhibitor (SSRI).[1][2][3] By binding to the presynaptic serotonin transporter (SERT), it blocks the reabsorption of serotonin from the synaptic cleft, thereby increasing the concentration and availability of serotonin to bind with postsynaptic receptors.[2][4] This action is believed to be the principal mechanism underlying the therapeutic antidepressant effects of fluoxetine.[2][4]

The activity of norfluoxetine is stereoselective. The S-enantiomer is significantly more potent than the R-enantiomer in blocking serotonin reuptake. S-norfluoxetine has been shown to be approximately 20 times more potent than R-norfluoxetine as a serotonin reuptake inhibitor, making it the key enantiomer responsible for this persistent effect in vivo.[5][6][7]

Receptor and Transporter Binding Profile

Norfluoxetine exhibits high selectivity for the serotonin transporter over other monoamine transporters and neurotransmitter receptors. Its affinity for the norepinephrine transporter (NET) and dopamine transporter (DAT) is substantially lower, contributing to a favorable side-effect profile compared to less selective antidepressants.[1] Affinities for various receptors, including histaminergic, muscarinic, and adrenergic receptors, are generally weak.[1][8]

| Target | Norfluoxetine Ki (nM) | Enantiomer Specificity | Reference(s) |

| Transporters | |||

| Serotonin Transporter (SERT) | 1.3 - 19 | S-enantiomer is ~20x more potent | [1][7] |

| Norepinephrine Transporter (NET) | 2700 | R- and S-enantiomers less potent than fluoxetine | [1][7] |

| Dopamine Transporter (DAT) | 420 | - | [1] |

| Receptors | |||

| 5-HT2A | 295 | - | [1] |

| 5-HT2C | 91 | - | [1] |

| Histamine H1 | >10000 | - | [1] |

| Muscarinic M1-M5 | 760 - 4600 | - | [1] |

| α1-Adrenergic | 3900 | - | [1] |

Table 1: Binding Affinities (Ki) of Norfluoxetine for Various Monoamine Transporters and Receptors. Lower Ki values indicate higher binding affinity.

Effects on Ion Channels

Beyond its primary action on SERT, norfluoxetine has been shown to modulate the activity of several ion channels at clinically relevant concentrations.

-

Voltage-Gated Calcium (Ca2+) Channels: Norfluoxetine reduces current through voltage-gated calcium channels in a concentration-dependent manner, with a reported EC50 of 20.4 µM.[9] It specifically inhibits the CaV3.3 T-type calcium current with an IC50 of 5 µM.[10]

-

Voltage-Gated Potassium (K+) Channels: Norfluoxetine is a potent inhibitor of the cloned neuronal rat K+ channel Kv3.1. It acts as an open channel blocker with an IC50 value of 0.80 µM in whole-cell recordings and 0.19 µM when applied directly to the cytoplasmic surface.[11]

Other Key Biological Effects

-

Microglial Apoptosis: In vitro studies have demonstrated that norfluoxetine can induce the apoptotic death of microglia. This anti-inflammatory effect may contribute to neuroprotective outcomes by attenuating the release of excitotoxic molecules like glutamate from activated microglia.[12]

-

Inhibition of Estrogen Synthesis: Norfluoxetine has been found to disrupt estrogen production by competitively inhibiting aromatase (CYP19), the key enzyme in estrogen synthesis.[13]

Pharmacokinetics and Metabolism

The pharmacokinetic profile of norfluoxetine is critical to its biological impact, most notably its exceptionally long half-life.

Metabolism of Fluoxetine to Norfluoxetine

Fluoxetine is extensively metabolized in the liver, primarily through N-demethylation to form norfluoxetine.[5][14] This conversion is mediated by several cytochrome P450 (CYP) isoenzymes, with CYP2D6 being the major contributor.[1][4][14][15] CYP2C19, CYP2C9, CYP3A4, and CYP3A5 are also involved to a lesser extent.[2][16][17]

Pharmacokinetic Parameters

Norfluoxetine has an extremely long elimination half-life, which distinguishes it from fluoxetine and other SSRIs. After chronic administration of fluoxetine, the half-life of norfluoxetine can extend up to 16 days.[1] This results in a prolonged pharmacological effect and means that the compound remains in the body for several weeks after discontinuation of the parent drug.[4][15]

| Parameter | Value | Condition | Reference(s) |

| Elimination Half-life (t1/2) | 4 - 16 days | Following acute and chronic administration | [1][2][15] |

| Time to Peak Plasma (Tmax) | 6 - 8 hours (parent drug) | Single dose | [1] |

| Cmax | 8.4 ng/mL | Single 20 mg dose (extensive metabolizers) | [18] |

| AUC(0-inf) | 2532.0 ng·h/mL | Single 20 mg dose (extensive metabolizers) | [18] |

Table 2: Key Pharmacokinetic Parameters of Norfluoxetine.

Drug-Drug Interactions: Cytochrome P450 Inhibition

Both fluoxetine and norfluoxetine are significant inhibitors of several CYP450 enzymes, creating a high potential for drug-drug interactions (DDIs).[1][5] Norfluoxetine is a potent competitive inhibitor of CYP2D6 and a moderate inhibitor of CYP2C19 and CYP3A4.[1][19][20][21][22] This inhibition can slow the metabolism of other drugs that are substrates for these enzymes, potentially leading to increased plasma concentrations and adverse effects.[14][15]

| Enzyme | Inhibition Potency | Norfluoxetine Ki or IC50 | Reference(s) |

| CYP2D6 | Potent / Strong | Apparent Ki ≈ 0.2 µM | [1][20][23] |

| CYP2C19 | Moderate | - | [1][19][20] |

| CYP3A4 | Moderate | - | [19][20][21] |

| CYP2C9 | Mild to Moderate | - | [1][21] |

Table 3: Inhibition of Cytochrome P450 (CYP) Isozymes by Norfluoxetine.

Experimental Protocols

The quantitative data presented in this guide are derived from established in vitro and in vivo experimental models.

Protocol: Radioligand Binding Assay for SERT Affinity

This assay quantifies the affinity of a compound for a specific receptor or transporter.

-

Preparation: Synaptosomal membranes are prepared from specific brain regions (e.g., rat cerebral cortex) known to have a high density of SERT.

-

Incubation: A fixed concentration of a radiolabeled ligand specific for SERT (e.g., [3H]paroxetine) is incubated with the membrane preparation.

-

Competition: The incubation is performed in the presence of varying concentrations of this compound.

-

Separation: The reaction is terminated by rapid filtration, separating the membrane-bound radioligand from the unbound.

-

Quantification: The radioactivity retained on the filter is measured using liquid scintillation counting.

-

Analysis: The concentration of norfluoxetine that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation, providing a measure of binding affinity.[7]

Protocol: In Vitro CYP450 Inhibition Assay

This assay determines a compound's potential to inhibit specific drug-metabolizing enzymes.

-

System Preparation: Human liver microsomes, which contain a high concentration of CYP enzymes, are used as the enzyme source.

-

Incubation: The microsomes are incubated with a specific probe substrate for the CYP isoform of interest (e.g., dextromethorphan for CYP2D6) and a NADPH-generating system to initiate the metabolic reaction.

-

Inhibition: The reaction is run in the presence of multiple concentrations of the inhibitor, this compound.

-

Termination & Extraction: The reaction is stopped after a set time, typically by adding a solvent like acetonitrile, which also serves to extract the metabolite of the probe substrate.

-

Analysis: The concentration of the formed metabolite is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Calculation: The rate of metabolite formation at each norfluoxetine concentration is compared to the control (no inhibitor) to determine the IC50 or Ki value, indicating the inhibitory potency.[19][23]

Conclusion

This compound is a pharmacologically critical molecule whose biological effects are integral to the therapeutic action of fluoxetine. Its primary activity is the potent and selective inhibition of the serotonin transporter, with the S-enantiomer being the major contributor to this effect. Its exceptionally long pharmacokinetic half-life ensures a sustained biological action but also necessitates caution regarding its potent inhibition of key drug-metabolizing enzymes like CYP2D6. Furthermore, its modulatory effects on ion channels and other cellular processes such as microglial apoptosis highlight a complex pharmacological profile that warrants continued investigation. A thorough understanding of these core biological effects is essential for the rational use of fluoxetine and the development of future therapeutics targeting the serotonergic system.

References

- 1. Fluoxetine - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Norfluoxetine HCl | 57226-68-3 | FT99461 | Biosynth [biosynth.com]

- 4. Fluoxetine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. ClinPGx [clinpgx.org]

- 6. [PDF] Norfluoxetine Enantiomers as Inhibitors of Serotonin Uptake in Rat Brain | Semantic Scholar [semanticscholar.org]

- 7. Norfluoxetine enantiomers as inhibitors of serotonin uptake in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ClinPGx [clinpgx.org]

- 9. Norfluoxetine and fluoxetine have similar anticonvulsant and Ca2+ channel blocking potencies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Effects of norfluoxetine, the major metabolite of fluoxetine, on the cloned neuronal potassium channel Kv3.1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Fluoxetine and its metabolite norfluoxetine induce microglial apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Assessing the Mechanism of Fluoxetine-Mediated CYP2D6 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ClinPGx [clinpgx.org]

- 16. Prediction of Fluoxetine and Norfluoxetine Pharmacokinetic Profiles Using Physiologically Based Pharmacokinetic Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. caymanchem.com [caymanchem.com]

- 18. Fluoxetine bioequivalence study: quantification of fluoxetine and norfluoxetine by liquid chromatography coupled to mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Fluoxetine- and norfluoxetine-mediated complex drug-drug interactions: in vitro to in vivo correlation of effects on CYP2D6, CYP2C19, and CYP3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Fluoxetine and norfluoxetine mediated complex drug-drug interactions: in vitro to in vivo correlation of effects on CYP2D6, CYP2C19 and CYP3A4 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. academic.oup.com [academic.oup.com]

- 22. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 23. Inhibition by fluoxetine of cytochrome P450 2D6 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Metabolism and Metabolites of Norfluoxetine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norfluoxetine is the primary and pharmacologically active metabolite of the widely prescribed selective serotonin reuptake inhibitor (SSRI), fluoxetine. Following administration of fluoxetine hydrochloride, it undergoes extensive hepatic metabolism to form norfluoxetine, which contributes significantly to the overall therapeutic effect and long half-life of the parent drug. A thorough understanding of the metabolic pathways, the enzymes involved, and the resulting metabolites of norfluoxetine is critical for drug development, clinical pharmacology, and toxicological studies. This guide provides a comprehensive overview of the core aspects of norfluoxetine metabolism, supported by quantitative data, detailed experimental methodologies, and visual representations of the key processes.

Metabolic Pathways of Norfluoxetine

The metabolism of fluoxetine is a complex process primarily occurring in the liver, leading to the formation of its major active metabolite, norfluoxetine, through N-demethylation. This process is stereoselective, with different cytochrome P450 (CYP) isoenzymes contributing to the metabolism of the (R)- and (S)-enantiomers of fluoxetine.[1] Norfluoxetine itself is also a substrate for further metabolism, although these subsequent pathways are less well characterized.

The primary metabolic conversion is the N-demethylation of fluoxetine to norfluoxetine. This reaction is principally mediated by CYP2D6, with significant contributions from CYP2C9 and CYP2C19.[1][2] Other isoforms like CYP1A2, CYP2B6, and CYP3A4/5 also play a minor role.[1] Genetic polymorphisms in CYP2D6 and CYP2C9 can significantly impact the rate of norfluoxetine formation and, consequently, the plasma concentrations of both fluoxetine and norfluoxetine.[2]

dot

Quantitative Data

The following tables summarize key quantitative data related to the metabolism and pharmacokinetics of norfluoxetine and its parent compound, fluoxetine.

Table 1: Pharmacokinetic Parameters of Fluoxetine and Norfluoxetine

| Parameter | Fluoxetine | Norfluoxetine | Reference(s) |

| Elimination Half-life (t½) | 1-4 days (acute), 4-6 days (chronic) | 7-15 days | [3] |

| Time to Peak Plasma Concentration (Tmax) | 6-8 hours | - | [3] |

| Protein Binding | ~94.5% | ~94.5% | [3] |

| Apparent Volume of Distribution (Vd) | 20-42 L/kg | - | [3] |

Table 2: In Vitro Enzyme Kinetics - Inhibition Constants (Ki) of Fluoxetine and Norfluoxetine Enantiomers for CYP2D6

| Compound | Ki (nM) | Reference(s) |

| (S)-Fluoxetine | 68 | [2] |

| (R)-Fluoxetine | - | [2] |

| (S)-Norfluoxetine | 35 | [2] |

| (R)-Norfluoxetine | - | [2] |

Note: The S-enantiomers are noted to be approximately 10-fold more potent inhibitors of CYP2D6 than the R-enantiomers.[4]

Table 3: Contribution of CYP Isozymes to Fluoxetine N-demethylation

| CYP Isozyme | Contribution | Reference(s) |

| CYP2D6 | Major | [1] |

| CYP2C9 | Significant | [1] |

| CYP3A4 | Significant | [1] |

| CYP1A2, CYP2B6, CYP2C19, CYP3A5 | Minor | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of norfluoxetine metabolism.

In Vitro Metabolism using Human Liver Microsomes

This protocol outlines a general procedure for assessing the metabolism of fluoxetine to norfluoxetine using human liver microsomes.

Objective: To determine the kinetics of norfluoxetine formation from fluoxetine and identify the contributing CYP enzymes.

Materials:

-

Pooled human liver microsomes (from at least 6 donors)

-

Fluoxetine hydrochloride

-

Norfluoxetine standard

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

Magnesium chloride (MgCl2)

-

Selective CYP inhibitors (e.g., quinidine for CYP2D6, sulfaphenazole for CYP2C9, ketoconazole for CYP3A4)

-

Acetonitrile (for reaction termination)

-

Internal standard (e.g., nortriptyline)

-

LC-MS/MS system

Procedure:

-

Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing human liver microsomes (final protein concentration typically 0.2-0.5 mg/mL), fluoxetine (at various concentrations to determine kinetics, e.g., 1-100 µM), and potassium phosphate buffer.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate at 37°C in a shaking water bath for a specified time (e.g., 15-60 minutes), ensuring the reaction is in the linear range.

-

Termination of Reaction: Stop the reaction by adding ice-cold acetonitrile containing the internal standard.

-

Sample Processing: Centrifuge the mixture to precipitate proteins. Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

-

LC-MS/MS Analysis: Quantify the amount of norfluoxetine formed using a validated LC-MS/MS method.

-

Enzyme Inhibition Studies: To identify the contributing CYP enzymes, repeat the incubation with the inclusion of selective CYP inhibitors. A decrease in norfluoxetine formation in the presence of a specific inhibitor indicates the involvement of that enzyme.

dot

In Vivo Pharmacokinetic Study in Rats

This protocol provides a general framework for conducting an in vivo pharmacokinetic study of fluoxetine and norfluoxetine in a rat model.[5][6]

Objective: To determine the pharmacokinetic profile of fluoxetine and its metabolite norfluoxetine after oral administration to rats.

Materials:

-

Male Sprague-Dawley rats (250-300 g)

-

Fluoxetine hydrochloride

-

Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)

-

Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

-

Centrifuge

-

Freezer (-80°C)

-

LC-MS/MS system

Procedure:

-

Animal Acclimatization: Acclimate rats to the housing conditions for at least one week prior to the experiment.

-

Dosing: Administer a single oral dose of fluoxetine hydrochloride (e.g., 10 mg/kg) to the rats via oral gavage.

-

Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours post-dose).

-

Plasma Preparation: Immediately centrifuge the blood samples to separate the plasma.

-

Sample Storage: Store the plasma samples at -80°C until analysis.

-

Sample Analysis: Thaw the plasma samples and prepare them for analysis by protein precipitation or liquid-liquid extraction. Quantify the concentrations of fluoxetine and norfluoxetine using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Use the plasma concentration-time data to calculate key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t½, clearance) for both fluoxetine and norfluoxetine using appropriate software.

Stereoselective Quantification of Norfluoxetine by LC-MS/MS

This protocol describes a method for the simultaneous quantification of the enantiomers of fluoxetine and norfluoxetine in human plasma.

Objective: To develop and validate a stereoselective analytical method for the quantification of (R)- and (S)-norfluoxetine and their parent enantiomers.

Instrumentation:

-

Liquid chromatograph coupled with a tandem mass spectrometer (LC-MS/MS)

-

Chiral stationary phase column (e.g., Chirobiotic V)

Sample Preparation (Protein Precipitation): [7]

-

To 100 µL of plasma, add an internal standard.

-

Add 300 µL of acetonitrile to precipitate the proteins.

-

Vortex and centrifuge the sample.

-

Inject a portion of the supernatant into the LC-MS/MS system.

Chromatographic Conditions:

-

Column: Chiral column capable of separating the enantiomers.

-

Mobile Phase: A suitable mixture of organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium acetate or formic acid).

-

Flow Rate: Optimized for the best separation.

-

Column Temperature: Controlled to ensure reproducible retention times.

Mass Spectrometric Detection:

-

Ionization Mode: Electrospray ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for each enantiomer and the internal standard.

Validation: The method should be fully validated according to regulatory guidelines, including assessments of linearity, accuracy, precision, selectivity, recovery, and stability.

Conclusion

The metabolism of norfluoxetine hydrochloride is a multifaceted process, central to the pharmacology of fluoxetine. The conversion of fluoxetine to its active metabolite, norfluoxetine, is primarily mediated by a consortium of CYP450 enzymes, with CYP2D6 playing a predominant role. The stereoselective nature of this metabolism, coupled with genetic polymorphisms in the metabolizing enzymes, contributes to the significant inter-individual variability observed in patient response to fluoxetine therapy. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and professionals in the field of drug development and clinical pharmacology, facilitating a deeper understanding and further investigation into the complex metabolism of norfluoxetine.

References

- 1. (R)-, (S)-, and racemic fluoxetine N-demethylation by human cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Assessing the Mechanism of Fluoxetine-Mediated CYP2D6 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lawdata.com.tw [lawdata.com.tw]

- 4. Fluoxetine and norfluoxetine mediated complex drug-drug interactions: in vitro to in vivo correlation of effects on CYP2D6, CYP2C19 and CYP3A4 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. influence-of-dose-and-route-of-administration-on-the-kinetics-of-fluoxetine-and-its-metabolite-norfluoxetine-in-the-rat - Ask this paper | Bohrium [bohrium.com]

- 6. Fluoxetine Dose and Administration Method Differentially Affect Hippocampal Plasticity in Adult Female Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scielo.br [scielo.br]

The Discovery and History of Norfluoxetine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norfluoxetine hydrochloride, the principal active metabolite of the widely recognized antidepressant fluoxetine (Prozac®), plays a crucial role in the therapeutic efficacy of its parent drug. This technical guide provides an in-depth exploration of the discovery, history, and pharmacological profile of this compound. It details the scientific journey from the initial development of fluoxetine to the identification and characterization of this significant metabolite. The guide encompasses its synthesis, physicochemical properties, mechanism of action as a potent selective serotonin reuptake inhibitor (SSRI), and a comprehensive summary of its pharmacokinetic and pharmacodynamic properties. Detailed experimental protocols for key assays and analytical methods for its quantification are also presented, offering a valuable resource for researchers in the field of neuropharmacology and drug development.

Introduction: The Emergence of a Key Metabolite

The story of norfluoxetine is intrinsically linked to the development of fluoxetine, a landmark achievement in psychopharmacology. In the early 1970s, researchers at Eli Lilly and Company, including David T. Wong, Ray W. Fuller, and Bryan B. Molloy, were investigating a series of phenoxyphenylpropylamines with the aim of developing a novel antidepressant with a more favorable side-effect profile than the existing tricyclic antidepressants (TCAs) and monoamine oxidase inhibitors (MAOIs). Their research led to the discovery of fluoxetine, a potent and selective inhibitor of serotonin reuptake.[1][2][3]

During the extensive preclinical and clinical development of fluoxetine, it was discovered that the drug is metabolized in the liver to an N-demethylated derivative, which was named norfluoxetine.[1] Subsequent pharmacological studies revealed that norfluoxetine is not an inactive byproduct but a potent and active metabolite that significantly contributes to the overall therapeutic effect of fluoxetine.[1] In fact, S-norfluoxetine is approximately 20 times more potent as a serotonin reuptake inhibitor than the R-enantiomer.[4] This discovery was pivotal in understanding the long duration of action and the sustained clinical efficacy of fluoxetine.

Synthesis of this compound

The synthesis of this compound can be achieved through various routes, often starting from precursors used in the synthesis of fluoxetine itself. A common approach involves the N-demethylation of fluoxetine or the use of a primary amine in the synthetic pathway.

General Synthetic Approach

A facile, high-yield synthesis of racemic and enantiomerically pure norfluoxetine has been described utilizing readily available starting materials like styrene oxide.[5] Enantioselective synthesis is crucial for studying the distinct pharmacological properties of the individual enantiomers. One such method involves an asymmetric dihydroxylation route to produce enantiomerically pure norfluoxetine.[6]

Example Experimental Protocol: Enantioselective Synthesis of (S)-Norfluoxetine

This is a representative protocol based on literature and should be adapted and optimized for specific laboratory conditions.

Step 1: Asymmetric Carbonyl-ene Reaction The synthesis can commence with an asymmetric carbonyl-ene reaction of benzaldehyde with 3-methylene-2,3-dihydrofuran catalyzed by a chiral titanium complex to yield (S)-2-(3-furyl)-1-phenyl-1-ethanol with high enantiomeric excess.[6]

Step 2: Conversion to the Amine The resulting alcohol is then converted through a series of steps, including oxidation and reductive amination or a Hoffman rearrangement, to introduce the primary amine functionality, yielding the enantiomerically pure norfluoxetine backbone.[7]

Step 3: Formation of the Hydrochloride Salt The free base of norfluoxetine is then dissolved in a suitable solvent, such as diethyl ether, and treated with a solution of hydrochloric acid to precipitate this compound as a white solid. The solid is then collected by filtration, washed, and dried.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its formulation and analytical characterization.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₆H₁₆F₃NO·HCl | [8] |

| Molecular Weight | 331.76 g/mol | [9] |

| Appearance | White to off-white solid | [9] |

| Melting Point | 105-108 °C | [10] |

| Solubility | Soluble in DMSO and ethanol. Water solubility is >4 mg/mL. | [9][10] |

| pKa | 9.77 (Strongest Basic) | [11] |

| logP | 3.8 | [11] |

Pharmacology

Mechanism of Action: Selective Serotonin Reuptake Inhibition

This compound, like its parent compound, exerts its primary pharmacological effect by selectively inhibiting the reuptake of serotonin (5-hydroxytryptamine, 5-HT) from the synaptic cleft.[12] It binds to the serotonin transporter (SERT), a protein responsible for clearing serotonin from the synapse, thereby increasing the concentration and duration of action of serotonin in the synaptic space.[13] This enhanced serotonergic neurotransmission is believed to be the underlying mechanism for its antidepressant effects.

Mechanism of Norfluoxetine HCl Action

Pharmacodynamics

Norfluoxetine exhibits a high affinity for the serotonin transporter. The binding affinity (Ki) for SERT is a key measure of its potency.

| Parameter | Value | Species | Reference(s) |

| SERT Binding Affinity (Ki) | 44.7 nM | Rat Brain Synaptosomes | [8] |

| SERT Binding Affinity (Ki) (S-enantiomer) | 35 nM | Human | [14] |

| SERT Binding Affinity (Ki) (R-enantiomer) | Not specified, but significantly lower than S-enantiomer | Human | [4] |

| CaV3.3 T-type Calcium Channel Inhibition (IC50) | 5 µM | Not specified | [9][15] |

Pharmacokinetics

The long half-life of norfluoxetine is a defining characteristic of fluoxetine therapy.

| Parameter | Value | Species | Reference(s) |

| Half-life (t½) | 4-16 days (after chronic administration) | Human | [1][16] |

| Time to Peak Plasma Concentration (Tmax) | 71-80 hours (single dose) | Human | [11] |

| Apparent Clearance (CL/F) | 0.9 L/h (median) | Human | [17] |

| Volume of Distribution (Vd/F) | Not specified | ||

| Protein Binding | High (similar to fluoxetine's ~94.5%) | Human | [1] |

Pharmacokinetic Pathway of Norfluoxetine

Experimental Protocols

Serotonin Transporter Binding Assay

This protocol outlines a general method for determining the binding affinity of this compound to the serotonin transporter.

Materials:

-

Rat brain cortical tissue or cells expressing human SERT

-

[³H]-Citalopram or another suitable radioligand

-

This compound

-

Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

-

Glass fiber filters

-

Scintillation counter and cocktail

Procedure:

-

Prepare membrane homogenates from the rat brain cortex or SERT-expressing cells.

-

In a 96-well plate, add the membrane preparation, [³H]-citalopram at a concentration near its Kd, and varying concentrations of this compound.

-

For non-specific binding determination, a parallel set of wells should contain a high concentration of a known SERT inhibitor (e.g., unlabeled citalopram or fluoxetine).

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters several times with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding at each concentration of this compound and determine the Ki value using appropriate software (e.g., Prism) by applying the Cheng-Prusoff equation.

In Vivo Antidepressant Efficacy: Forced Swim Test

The forced swim test is a common behavioral assay used to screen for antidepressant activity.

Materials:

-

Male Sprague-Dawley rats or C57BL/6 mice

-

Cylindrical water tank (e.g., 40 cm high, 18 cm in diameter for rats)

-

Water at 23-25°C

-

This compound solution

-

Vehicle control (e.g., saline)

Procedure:

-

Administer this compound or vehicle to the animals via intraperitoneal (i.p.) or oral (p.o.) route at specified times before the test.

-

On the first day (pre-test session), place each animal individually into the water tank for 15 minutes.

-

Remove the animal, dry it, and return it to its home cage.

-

Twenty-four hours later (test session), place the same animal back into the water tank for 5 minutes.

-

Record the session and score the duration of immobility, swimming, and climbing behaviors.

-

A decrease in immobility time is indicative of an antidepressant-like effect.[18][19][20]

Analytical Methodology

Accurate quantification of norfluoxetine in biological matrices is crucial for pharmacokinetic and clinical studies.

Chiral Separation and Quantification by HPLC

High-performance liquid chromatography (HPLC) is a widely used technique for the chiral separation and quantification of norfluoxetine enantiomers.

Instrumentation:

-

HPLC system with a fluorescence or UV detector

-

Chiral stationary phase column (e.g., Chiralcel OD-R)[21]

General Procedure:

-

Sample Preparation: Extract norfluoxetine from plasma or serum using liquid-liquid extraction (e.g., with n-hexane/isopropanol) or solid-phase extraction.[22][23]

-

Chromatographic Separation: Inject the extracted sample onto the chiral HPLC column. Use a mobile phase optimized for enantiomeric separation, often consisting of a buffer and an organic modifier (e.g., acetonitrile and potassium hexafluorophosphate).[21]

-

Detection: Monitor the elution of the enantiomers using a fluorescence detector (excitation and emission wavelengths optimized for norfluoxetine) or a UV detector (e.g., at 227 nm).[21]

-

Quantification: Create a calibration curve using standards of known concentrations of each enantiomer to quantify the amounts in the biological samples.

Analytical Workflow for Norfluoxetine

Clinical Significance and Future Directions

The discovery and characterization of this compound have had a profound impact on our understanding of antidepressant pharmacology. Its long half-life contributes to a more stable pharmacokinetic profile and may reduce the incidence of discontinuation symptoms compared to antidepressants with shorter half-lives. While no clinical trials have solely focused on norfluoxetine as a standalone treatment, its contribution to the efficacy of fluoxetine is well-established.[7][24][25]

Future research may explore the potential therapeutic applications of isolated norfluoxetine enantiomers, particularly S-norfluoxetine, given its higher potency. Further investigation into its interactions with other neurotransmitter systems and its long-term effects on neuroplasticity will continue to be areas of active research. The development of more sophisticated analytical techniques will also aid in a more precise understanding of its disposition and clinical effects in diverse patient populations.

References

- 1. Fluoxetine - Wikipedia [en.wikipedia.org]

- 2. Case history: the discovery of fluoxetine hydrochloride (Prozac) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fluoxetine: a case history of its discovery and preclinical development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. caymanchem.com [caymanchem.com]

- 9. medkoo.com [medkoo.com]

- 10. researchgate.net [researchgate.net]

- 11. go.drugbank.com [go.drugbank.com]

- 12. Norfluoxetine HCl | 57226-68-3 | FT99461 | Biosynth [biosynth.com]

- 13. Serotonin transporter - Wikipedia [en.wikipedia.org]

- 14. Assessing the Mechanism of Fluoxetine-Mediated CYP2D6 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 15. medchemexpress.com [medchemexpress.com]

- 16. ClinPGx [clinpgx.org]

- 17. Factors associated with fluoxetine and norfluoxetine plasma concentrations and clinical response in Mexican patients with mental disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Differential Rearing Alters Forced Swim Test Behavior, Fluoxetine Efficacy, and Post-Test Weight Gain in Male Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 19. criver.com [criver.com]

- 20. Interaction between the forced swimming test and fluoxetine treatment on extracellular 5-hydroxytryptamine and 5-hydroxyindoleacetic acid in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Improved enantioselective assay for the determination of fluoxetine and norfluoxetine enantiomers in human plasma by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. academic.oup.com [academic.oup.com]

- 23. The stereospecific determination of fluoxetine and norfluoxetine enantiomers in human plasma by high-pressure liquid chromatography (HPLC) with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Comparative efficacy and safety of nortriptyline and fluoxetine in the treatment of major depression: a clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Serum fluoxetine and norfluoxetine levels support the safety of fluoxetine in overdose - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Assays of Norfluoxetine Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Introduction

Norfluoxetine is the primary active metabolite of the widely prescribed antidepressant, fluoxetine. It is a potent and selective serotonin reuptake inhibitor (SSRI) and also exhibits inhibitory effects on various cytochrome P450 (CYP) enzymes, leading to potential drug-drug interactions.[1][2][3] These application notes provide detailed protocols for the in vitro evaluation of norfluoxetine hydrochloride's activity, including its primary pharmacology at the serotonin transporter (SERT), its inhibitory effects on key drug-metabolizing enzymes, and its potential for cytotoxicity.

Data Presentation

Table 1: In Vitro Inhibitory Activity of Norfluoxetine Enantiomers on Serotonin (5-HT) Uptake

| Enantiomer | Assay Type | Parameter | Value (nM) | Reference |

| S-Norfluoxetine | [³H]paroxetine binding | pKi | 1.3 | [4][5] |

| S-Norfluoxetine | 5-HT Uptake Inhibition | pKi | 14 | [4][5] |

| R-Norfluoxetine | [³H]paroxetine binding | - | 26 | [4][5] |

| R-Norfluoxetine | 5-HT Uptake Inhibition | - | 308 | [4][5] |

Note: R-norfluoxetine was found to be 20-22 times less potent than S-norfluoxetine as an inhibitor of serotonin uptake and [³H]paroxetine binding.[4][5]

Table 2: In Vitro Inhibitory Activity of Norfluoxetine on Cytochrome P450 Enzymes

| CYP Isoform | Inhibitor | Parameter | Value (nM) | Reference |

| CYP2D6 | S-Norfluoxetine | Ki | 35 | [6] |

| CYP2D6 | Fluoxetine | Ki | 68 | [6] |

| CYP2C19 | Norfluoxetine (enantiomer not specified) | IC50 | Moderate Inhibition | [1] |

| CYP3A4 | Norfluoxetine (enantiomer not specified) | IC50 | Moderate Inhibition | [1] |

Note: Fluoxetine and norfluoxetine are potent inhibitors of CYP2D6 and CYP2C19, with milder inhibitory effects on CYP2B6 and CYP2C9.[2][3] In vivo, they do not significantly affect CYP1A2 and CYP3A4 activity.[3]

Experimental Protocols

Serotonin Transporter (SERT) Inhibition Assay (Radiolabeled Uptake)

This protocol describes the determination of this compound's potency in inhibiting the reuptake of serotonin into rat brain synaptosomes.

Materials:

-

This compound

-

[³H]-Serotonin (5-HT)

-

Rat whole brain tissue

-

Sucrose solution (0.32 M)

-

Krebs-Ringer buffer

-

Scintillation fluid

-

Glass homogenizer

-

Centrifuge

-

Liquid scintillation counter

-

96-well plates

Methodology:

-

Synaptosome Preparation:

-

Homogenize fresh rat brain tissue in ice-cold 0.32 M sucrose solution.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

-

Resuspend the resulting pellet (synaptosomes) in Krebs-Ringer buffer.

-

-

Uptake Assay:

-

In a 96-well plate, add Krebs-Ringer buffer, varying concentrations of this compound, and the synaptosomal preparation.

-

Pre-incubate the mixture for 10 minutes at 37°C.

-

Initiate the uptake reaction by adding a fixed concentration of [³H]-5-HT.

-

Incubate for 10 minutes at 37°C.

-

Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unincorporated radiolabel.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Determine the specific uptake by subtracting non-specific uptake (measured in the presence of a high concentration of a known SERT inhibitor like fluoxetine) from the total uptake.

-

Calculate the IC50 value for this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Cytochrome P450 (CYP) Inhibition Assay (Human Liver Microsomes)

This protocol outlines the procedure to assess the inhibitory potential of this compound on major CYP isoforms (CYP2D6, CYP2C19, and CYP3A4) using human liver microsomes.

Materials:

-

This compound

-

Pooled human liver microsomes (HLMs)

-

CYP-specific probe substrates (e.g., Dextromethorphan for CYP2D6, (S)-Mephenytoin for CYP2C19, Midazolam for CYP3A4)

-

NADPH regenerating system

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile

-

LC-MS/MS system

Methodology:

-

Incubation:

-

In a 96-well plate, pre-incubate HLMs, potassium phosphate buffer, and varying concentrations of this compound at 37°C for 10 minutes.

-

Add the CYP-specific probe substrate to the wells.

-

Initiate the reaction by adding the NADPH regenerating system.

-

Incubate for a specific time (e.g., 15-60 minutes) at 37°C.

-

-

Reaction Termination and Sample Preparation:

-

Stop the reaction by adding ice-cold acetonitrile.

-

Centrifuge the plate to precipitate proteins.

-

Transfer the supernatant to a new plate for analysis.

-

-

Quantification:

-

Analyze the formation of the specific metabolite of the probe substrate using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of metabolite formation at each this compound concentration relative to a vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

If determining the inhibition constant (Ki), perform the assay with multiple substrate concentrations and fit the data to an appropriate model of enzyme inhibition (e.g., competitive, non-competitive).

-

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol details the use of the MTT assay to evaluate the potential cytotoxicity of this compound on a selected cell line (e.g., HepG2).

Materials:

-

This compound

-

Human cell line (e.g., HepG2)

-

Cell culture medium (e.g., DMEM)

-

Fetal bovine serum (FBS)

-

Penicillin-Streptomycin

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plates

-

Microplate reader

Methodology:

-

Cell Seeding:

-

Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

-

Compound Treatment:

-

Remove the culture medium and replace it with fresh medium containing various concentrations of this compound.

-

Include a vehicle control (medium with the same solvent concentration used for the drug) and a positive control for cytotoxicity.

-

Incubate the plate for 24-72 hours.

-

-

MTT Addition and Incubation:

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization:

-

Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell viability).

-

Visualizations

Caption: Workflow for the radiolabeled serotonin transporter (SERT) uptake inhibition assay.

Caption: Workflow for the cytochrome P450 (CYP) inhibition assay using human liver microsomes.

References

- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 2. Neurotransmitter Transporter Assay Kit | Molecular Devices [moleculardevices.com]

- 3. Fluoxetine - Wikipedia [en.wikipedia.org]

- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 5. Fluoxetine- and norfluoxetine-mediated complex drug-drug interactions: in vitro to in vivo correlation of effects on CYP2D6, CYP2C19, and CYP3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Neurotransmitter Transporter Uptake Assay Kit - Molecular Devices - PDF Catalogs | Technical Documentation [pdf.medicalexpo.com]

Application Notes and Protocols for Norfluoxetine Hydrochloride in Animal Models of Depression

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norfluoxetine is the primary active metabolite of the widely prescribed antidepressant fluoxetine, a selective serotonin reuptake inhibitor (SSRI). As an SSRI itself, norfluoxetine contributes significantly to the therapeutic effects of its parent compound. Notably, it possesses a longer elimination half-life than fluoxetine, which prolongs the duration of action and may be a key factor in the sustained therapeutic benefits observed with chronic fluoxetine treatment.[1] The S-enantiomer of norfluoxetine is a particularly potent inhibitor of serotonin reuptake.[2] Beyond its canonical role as an SSRI, norfluoxetine has been shown to increase levels of the neurosteroid allopregnanolone in the brain, a potent positive allosteric modulator of the GABA-A receptor, which may also contribute to its antidepressant and anxiolytic effects. These properties make norfluoxetine hydrochloride a compound of significant interest for preclinical research in the field of depression and related affective disorders.

This document provides detailed application notes and protocols for the use of this compound in established animal models of depression, specifically the Forced Swim Test (FST) and the Tail Suspension Test (TST).

Data Presentation

Pharmacokinetic and Pharmacodynamic Properties of Norfluoxetine

| Parameter | Species | Value | Reference |

| Pharmacokinetics | |||

| Elimination Half-life | Rat | ~15 hours (single dose) | [3] |

| Brain to Plasma Ratio | Rat | Predominates over fluoxetine at later time points (e.g., 24 hours) | [3] |

| Pharmacodynamics | |||

| 5-HT Uptake Inhibition (ED50, S-enantiomer) | Rat | 3 mg/kg (i.p.), 4.7 mg/kg (s.c.), 9 mg/kg (p.o.) | [2] |

| 5-HT Uptake Inhibition (pKi, S-enantiomer) | Rat Brain | 7.86 (vs. [3H]paroxetine binding) | [2] |

| 5-HT Uptake Inhibition (pKi, R-enantiomer) | Rat Brain | Less potent than S-enantiomer by 22-fold | [2] |

Behavioral Effects of Norfluoxetine in Animal Models

Note: Direct administration studies of this compound in the Forced Swim Test and Tail Suspension Test with detailed dose-response data on immobility are not widely available in the public literature. The following data is inferred from studies on fluoxetine and the known properties of norfluoxetine.

| Behavioral Test | Species | Dosing Regimen (Inferred) | Expected Outcome | Reference (for general SSRI effects) |

| Forced Swim Test | Mouse/Rat | Acute or chronic administration | Decrease in immobility time | [4][5][6] |

| Tail Suspension Test | Mouse | Acute administration | Decrease in immobility time | [7][8] |

Experimental Protocols

Forced Swim Test (FST)

The Forced Swim Test, also known as the Porsolt test, is a widely used behavioral assay to assess antidepressant-like activity in rodents. The test is based on the principle that when placed in an inescapable container of water, animals will eventually cease active escape behaviors and adopt an immobile posture. Antidepressant treatment is expected to increase the latency to immobility and decrease the total duration of immobility.

Materials:

-

This compound

-

Vehicle (e.g., sterile saline or distilled water)

-

Cylindrical containers (e.g., Plexiglas cylinders, approximately 25 cm high and 10-15 cm in diameter)

-

Water (23-25°C)

-

Stopwatch or automated tracking software

-

Towels for drying animals

Procedure:

-

Drug Administration:

-

Prepare fresh solutions of this compound in the chosen vehicle on the day of the experiment.

-

Administer this compound or vehicle to the animals via the desired route (e.g., intraperitoneal injection, oral gavage). The timing of administration relative to the test will depend on the study design (e.g., 30-60 minutes before the test for acute studies).

-

-

Test Session:

-

Fill the cylindrical containers with water to a depth of approximately 15 cm, ensuring the animal cannot touch the bottom with its tail or paws. The water temperature should be maintained at 23-25°C.

-

Gently place each animal individually into a cylinder.

-

The total duration of the test is typically 6 minutes.

-

Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of active, escape-oriented behaviors, with the animal making only small movements necessary to keep its head above water.

-

-

Post-Test:

-

At the end of the session, carefully remove the animal from the water.

-

Thoroughly dry the animal with a towel and return it to its home cage.

-

Clean the cylinders between animals to remove any feces or urine.

-

Tail Suspension Test (TST)

The Tail Suspension Test is another common behavioral paradigm for screening potential antidepressant compounds in mice. The test is based on the observation that when suspended by their tails, mice will alternate between periods of struggling and immobility. A state of "behavioral despair" is inferred from the duration of immobility, which is reduced by antidepressant treatment.

Materials:

-

This compound

-

Vehicle (e.g., sterile saline or distilled water)

-

Tail suspension apparatus (a horizontal bar or shelf edge from which to suspend the mice)

-

Adhesive tape

-

Stopwatch or automated tracking system

-

A visually isolated testing area

Procedure:

-

Drug Administration:

-

Prepare fresh solutions of this compound in the chosen vehicle.

-

Administer the drug or vehicle to the mice, typically 30-60 minutes prior to the test for acute studies.

-

-

Test Session:

-

Secure a piece of adhesive tape to the tail of the mouse, approximately 1-2 cm from the tip.

-

Suspend the mouse by its tail from the horizontal bar, ensuring it cannot reach any surfaces to climb on.

-

The total duration of the test is typically 6 minutes.

-

Record the total time the mouse remains immobile. Immobility is defined as the complete absence of limb and body movements, except for those required for respiration.

-

-

Post-Test:

-

At the end of the 6-minute session, gently remove the mouse from the suspension apparatus and carefully remove the tape.

-

Return the animal to its home cage.

-

Mandatory Visualizations

Caption: Mechanism of action of Norfluoxetine as a selective serotonin reuptake inhibitor (SSRI).

Caption: General experimental workflow for assessing the antidepressant-like effects of Norfluoxetine HCl.

References

- 1. Fluoxetine - Wikipedia [en.wikipedia.org]

- 2. Norfluoxetine enantiomers as inhibitors of serotonin uptake in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2024.sci-hub.box [2024.sci-hub.box]

- 4. Antidepressant behavioral effects by dual inhibition of monoamine reuptake in the rat forced swimming test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Serotonergic mediation of the effects of fluoxetine, but not desipramine, in the rat forced swimming test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. researchgate.net [researchgate.net]

- 8. The tail suspension test as a model for assessing antidepressant activity: review of pharmacological and genetic studies in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of Norfluoxetine in Human Plasma by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive method for the quantification of norfluoxetine, the primary active metabolite of fluoxetine, in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol employs a straightforward sample preparation technique, rapid chromatographic separation, and highly selective detection by Multiple Reaction Monitoring (MRM). The method is validated for linearity, precision, accuracy, and sensitivity, demonstrating its suitability for therapeutic drug monitoring (TDM), pharmacokinetic studies, and other clinical research applications.

Experimental Protocols

Materials and Reagents

-

Analytes: Norfluoxetine standard, Fluoxetine standard

-

Internal Standard (IS): Fluoxetine-d5[1]

-

Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Methyl tert-butyl ether (HPLC grade)

-

Reagents: Formic acid, Ammonium acetate

-

Plasma: Drug-free human plasma (K2-EDTA)

-

Equipment: Supported Liquid Extraction (SLE) cartridges, micro-centrifuge tubes, analytical balance, vortex mixer, solvent evaporator.

Instrumentation

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[1][2]

Preparation of Standards and Quality Controls

-

Stock Solutions: Prepare individual stock solutions of norfluoxetine and the internal standard (Fluoxetine-d5) in methanol at a concentration of 1 mg/mL.

-

Working Solutions: Prepare intermediate working solutions by diluting the stock solutions with a 50:50 mixture of methanol and water.

-

Calibration Standards & Quality Controls (QCs): Spike appropriate volumes of the working solutions into drug-free human plasma to create calibration standards and QC samples at low, medium, and high concentrations.

Sample Preparation: Supported Liquid Extraction (SLE)

The SLE method is effective for extracting norfluoxetine from plasma.[1][3]

-

Pre-treatment: Allow frozen plasma samples to thaw completely at room temperature. Vortex to ensure homogeneity.

-

Aliquoting: Transfer 100 µL of plasma sample, calibration standard, or QC into a clean micro-centrifuge tube.

-

IS Addition: Add the internal standard (e.g., 10 µL of Fluoxetine-d5 working solution) to each tube and vortex briefly.

-

Loading: Load the plasma mixture onto an SLE cartridge and wait for 5 minutes for it to absorb into the support material.

-

Elution: Elute the analytes by adding methyl tert-butyl ether.[1] Collect the eluent.

-

Evaporation: Evaporate the eluent to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase starting composition (e.g., 80:20 water:acetonitrile with 0.1% formic acid). Vortex to mix.

-

Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

The following are typical starting conditions that may require optimization based on the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

| Parameter | Condition |

| Column | Synergi 4 µ Polar-RP or equivalent C18 column[1][4] |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[4] |

| Flow Rate | 0.5 - 0.75 mL/min[4] |

| Gradient | Isocratic or fast gradient elution[1][4] |

| Injection Volume | 5 - 10 µL |

| Column Temperature | 40°C |

| Run Time | Approximately 4 minutes[1][2][4] |

Table 2: Mass Spectrometry Parameters

| Parameter | Condition |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode[1] |

| Detection Mode | Multiple Reaction Monitoring (MRM)[1][4] |

| Ion Spray Voltage | ~5500 V |

| Source Temperature | ~500°C |

| MRM Transitions | See Table 3 |

Table 3: MRM Transitions for Norfluoxetine and Internal Standard

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Norfluoxetine | 296.2 | 134.3[4] |

| Fluoxetine (for reference) | 310.3 | 44.1[4] |

| Fluoxetine-d5 (IS) | 315.0 | 44.0[1] |

Data Presentation and Method Performance

The method was validated according to established bioanalytical guidelines. Performance characteristics are summarized below.

Table 4: Calibration Curve and Sensitivity Data

| Parameter | Norfluoxetine |